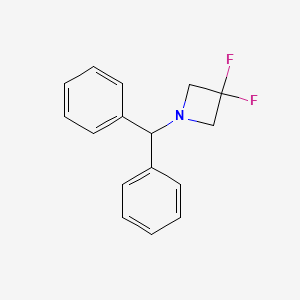

1-Benzhydryl-3,3-difluoroazetidine

Vue d'ensemble

Description

1-Benzhydryl-3,3-difluoroazetidine is an organic compound belonging to the class of azetidines, characterized by a four-membered ring structure containing nitrogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3,3-difluoroazetidine can be synthesized through a multi-step process. One possible synthetic route involves the reaction of difluoroazetidine with benzhydryl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is then purified using techniques like recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzhydryl-3,3-difluoroazetidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which make the carbon atoms more electrophilic.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted azetidines.

Oxidation: Formation of azetidine oxides.

Reduction: Formation of azetidine amines.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Diabetes Treatment

1-Benzhydryl-3,3-difluoroazetidine has been identified as a potential therapeutic agent for the treatment of diabetes, particularly Type 2 diabetes. Research indicates that this compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibiting DPP-IV can enhance insulin secretion and decrease glucagon levels, thus improving glycemic control in diabetic patients .

Case Study: DPP-IV Inhibition

- Study : A study published in a patent application demonstrated the efficacy of this compound as a DPP-IV inhibitor.

- Findings : The compound showed significant reductions in blood glucose levels in preclinical models of Type 2 diabetes .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The unique fluorinated structure of this compound makes it a suitable candidate for use in OLEDs. The ability to tune the energy levels of the compound allows for the optimization of light emission properties, which is crucial for enhancing the efficiency and color purity of OLED devices .

Case Study: OLED Performance

- Research : A study explored the incorporation of difluoroazetidine derivatives into OLED materials.

- Results : Devices utilizing these compounds exhibited improved luminous efficiency and stability compared to traditional materials .

Bioimaging Applications

3.1 Fluorescent Dyes

Another promising application of this compound is its role as a precursor for rhodamine dyes used in bioimaging. The compound's ability to finely tune fluorescent wavelengths enhances its utility in various imaging techniques, including fluorescence microscopy and flow cytometry .

Case Study: Bioimaging Efficacy

- Study : A series of experiments assessed the performance of rhodamine dyes synthesized from difluoroazetidine.

- Outcome : The modified dyes demonstrated superior brightness and photostability, making them ideal for long-term imaging studies .

Combustion Applications

4.1 Energetic Materials

The synthesis of triazolyl polycyclic energetic materials from this compound has been explored for improving stability and energy density in combustion applications. These materials are essential for developing safer and more efficient propellants and explosives .

Case Study: Stability Testing

- Research : Investigations into the thermal stability of energetic materials derived from difluoroazetidine.

- Findings : Compounds exhibited enhanced thermal stability compared to conventional energetic materials, reducing the risk of accidental detonation .

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3,3-difluoroazetidine involves its interaction with molecular targets through its electrophilic carbon atoms. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways, making it a potential candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

3,3-Difluoroazetidine: Shares the azetidine ring structure but lacks the benzhydryl group.

1-Benzhydryl-azetidine: Similar structure but without the fluorine atoms.

Uniqueness: 1-Benzhydryl-3,3-difluoroazetidine is unique due to the presence of both the benzhydryl group and fluorine atoms. This combination imparts distinct chemical properties, such as increased electrophilicity and stability, making it valuable for various applications .

Activité Biologique

1-Benzhydryl-3,3-difluoroazetidine is a novel compound with significant biological activity, particularly in the context of enzyme interactions and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. Its unique structure contributes to its reactivity and biological effects, making it a subject of interest in medicinal chemistry.

Target Enzymes and Pathways

The compound has been shown to interact with various enzymes, acting as both an inhibitor and an activator depending on the context. Key targets include:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV is associated with therapeutic effects in diabetes management .

- Enzyme Activation : At lower concentrations, it may enhance enzyme activity and promote beneficial cellular functions.

Molecular Interactions

The binding of this compound to enzyme active sites can induce conformational changes that significantly alter enzyme activity. This interaction is influenced by the compound's fluorinated structure, which enhances its electrophilicity and nucleophilic attack capabilities .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in organic solvents such as chloroform and dichloromethane, facilitating its use in various biochemical assays.

- Stability : The compound remains stable under specific storage conditions (2-8°C), although degradation products may exhibit different biological activities over time.

Enzyme Interaction Studies

Case Studies

-

DPP-IV Inhibition for Diabetes Treatment

Research indicates that this compound can effectively inhibit DPP-IV, which is crucial for managing Type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels . -

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involves modulation of cell signaling pathways that regulate apoptosis.

Dosage Effects

The biological effects of this compound are dose-dependent:

Propriétés

IUPAC Name |

1-benzhydryl-3,3-difluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEUISXCWOXDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10707376 | |

| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288315-02-6 | |

| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.